molecular formula C7H6BrF5OS B1506722 1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene CAS No. 1211514-99-6

1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene

Cat. No.: B1506722
CAS No.: 1211514-99-6
M. Wt: 313.08 g/mol
InChI Key: JPKUQDYQRIVMML-UHFFFAOYSA-N
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Description

1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene is a chemical compound with the CAS Number: 1211514-99-6. It has a molecular weight of 313.09 . The compound is also known by the linear formula: C7 H6 Br F5 O S .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 21 bonds. These include 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthetic Building Blocks : Aryl bromides serve as precursors for creating complex organic molecules. For instance, 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene have been used to synthesize oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating the utility of brominated and methoxylated aromatic compounds in constructing molecular electronics (Stuhr-Hansen et al., 2005).

  • Photodynamic Therapy : Compounds with specific bromo and methoxy substitutions have been investigated for their photophysical and photochemical properties, which are crucial for photodynamic therapy applications in cancer treatment. This suggests that derivatives like "1-Methoxy-2-bromo-4-(pentafluorosulfanyl)benzene" could have potential applications in medical treatments requiring high singlet oxygen quantum yield and appropriate photodegradation quantum yield for Type II mechanisms (Pişkin et al., 2020).

Material Science and Polymer Chemistry

  • Fluorinated Polymers : The synthesis and characterization of fluorine-containing polyethers from highly fluorinated monomers illustrate the importance of such compounds in creating materials with low dielectric constants and high thermal stability. This highlights the potential of pentafluorosulfanyl-substituted benzenes in developing advanced materials (Fitch et al., 2003).

Photochemistry and Photophysics

  • Molecular Electronics : The use of simple and accessible aryl bromides as building blocks for molecular wires underscores their importance in the field of molecular electronics, suggesting that compounds like "this compound" could be integral in constructing oligomeric chains for electronic applications (Stuhr-Hansen et al., 2005).

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF5OS/c1-14-7-3-2-5(4-6(7)8)15(9,10,11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKUQDYQRIVMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719141
Record name 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211514-99-6
Record name 2-Bromo-1-methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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